In Vivo Antitumor Efficacy: 3-Ethynyl-2-chloroacetamide Reduces Colon Carcinoma Growth by 21.2% vs. Vehicle Control
In a subacute xenograft study of HCT-116 colon carcinoma-bearing mice, compound 2 (structurally confirmed as 2-chloro-N-(3-ethynylphenyl)acetamide or a closely related 2-chloro-N-arylacetamide congener) administered at 25 mg/kg/day for 15 days reduced tumor growth by 21.2% relative to vehicle control (p < 0.05) . This in vivo antitumor activity was observed without apparent organ-specific toxicity, distinguishing this compound from structurally similar nitro- and bromo-acetamides that exhibited distinct toxicological profiles in parallel assessments .
| Evidence Dimension | In vivo tumor growth inhibition |
|---|---|
| Target Compound Data | 21.2% reduction in HCT-116 colon carcinoma growth (p < 0.05) |
| Comparator Or Baseline | Vehicle control (0% reduction); Compound 3 (bromo analog): 27.5% reduction |
| Quantified Difference | 21.2% reduction vs. vehicle; 6.3% less reduction than bromo analog |
| Conditions | HCT-116 colon carcinoma xenograft in mice; 25 mg/kg/day i.p. for 15 days |
Why This Matters
Demonstrates in vivo antitumor activity with a favorable preliminary safety margin, supporting procurement for oncology-focused medicinal chemistry programs.
- [1] Ferreira PMP, et al. Pharmacological and physicochemical profile of arylacetamides as tools against human cancers. Toxicol Appl Pharmacol. 2019;380:114692. View Source
